3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a diverse array of functional groups, including a chlorophenyl group, a hydroxyethyl group, a methylfuran group, and an oxazole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-chlorophenyl acetic acid derivative, with a nitrile and an aldehyde under acidic conditions.
Introduction of the furan group: The furan ring can be introduced via a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.
Hydroxyethylation: The hydroxyethyl group can be added through a nucleophilic substitution reaction using an appropriate alkyl halide and a base.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Formation of a carbonyl group.
Reduction: Formation of an amine group.
Substitution: Formation of substituted aromatic compounds.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand its interaction with biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, with its target. These interactions can modulate the activity of the target, leading to the desired biological effect. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
- 3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxylic acid
- 3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-10-7-8-15(24-10)14(22)9-20-18(23)16-11(2)25-21-17(16)12-5-3-4-6-13(12)19/h3-8,14,22H,9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYHPNHOIXSJHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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